molecular formula C3H6F2O B13601044 (2R)-1,1-difluoropropan-2-ol

(2R)-1,1-difluoropropan-2-ol

Katalognummer: B13601044
Molekulargewicht: 96.08 g/mol
InChI-Schlüssel: AKVKBTWZKYWPNV-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1,1-difluoropropan-2-ol is a useful research compound. Its molecular formula is C3H6F2O and its molecular weight is 96.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C3H6F2O

Molekulargewicht

96.08 g/mol

IUPAC-Name

(2R)-1,1-difluoropropan-2-ol

InChI

InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m1/s1

InChI-Schlüssel

AKVKBTWZKYWPNV-UWTATZPHSA-N

Isomerische SMILES

C[C@H](C(F)F)O

Kanonische SMILES

CC(C(F)F)O

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Whitepaper: The Strategic Utility of 1,1-Difluoropropan-2-ol Scaffolds in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, physicochemical properties, and synthetic pathways of 1,1-difluoropropan-2-ol derivatives.

Executive Summary: The "Fluorine Effect" in Lead Optimization

In modern drug discovery, the 1,1-difluoropropan-2-ol (CAS: 431-04-9) motif represents a high-value "strategic fragment" rather than a standalone therapeutic. Its utility lies in its ability to modulate the physicochemical properties of a lead compound without significantly altering steric bulk.

By introducing a gem-difluoro group adjacent to a secondary alcohol, medicinal chemists can achieve three critical optimization goals simultaneously:

  • pKa Modulation: Lowering the pKa of the hydroxyl group to enhance Hydrogen Bond Donor (HBD) strength.

  • Metabolic Blockade: Preventing oxidation of the secondary alcohol to the corresponding ketone (a common metabolic clearance route).

  • Lipophilicity Tuning: Increasing

    
     compared to non-fluorinated alcohols, improving membrane permeability.
    

This guide analyzes the mechanistic basis of these benefits and provides validated protocols for their synthesis and application in Lysosomal Storage Disorder (Gaucher Disease) therapeutics and Kinase Inhibition .

Physicochemical Profiling & Mechanism of Action

Acidity and Hydrogen Bonding

The electron-withdrawing nature of the adjacent fluorine atoms exerts a strong inductive effect (


) on the carbinol carbon. This weakens the O-H bond, significantly increasing the acidity of the hydroxyl proton compared to the non-fluorinated analog (isopropanol).
PropertyPropan-2-ol (Isopropanol)1,1-Difluoropropan-2-olTherapeutic Impact
pKa ~16.5~13.9 Enhanced H-bond donor capability; stronger binding to aspartate/glutamate residues in active sites.
H-Bond Donor ModerateStrong Mimics the transition state of hydrolytic enzymes (e.g., glycosidases).
Metabolic Stability Low (Rapid oxidation to acetone)High The electron-deficient C-H bond resists hydride abstraction by CYP450 enzymes.
Lipophilicity (

)
0.05~0.6 - 0.8 Improved passive diffusion across the Blood-Brain Barrier (BBB).
Bioisosterism in Action

The 1,1-difluoropropan-2-ol moiety acts as a bioisostere for the transition state of amide or glycoside hydrolysis. In protease or glycosidase inhibitors, the highly acidic hydroxyl group mimics the tetrahedral intermediate formed during substrate cleavage, binding tightly to the catalytic catalytic triad.

Bioisostere_Logic NonFluor Native Substrate (Propan-2-ol motif) Metabolism Metabolic Liability (Oxidation to Ketone) NonFluor->Metabolism Rapid Clearance Fluorinated 1,1-Difluoropropan-2-ol Scaffold NonFluor->Fluorinated Lead Optimization (+Gem-Difluoro) Benefit1 Blocked Oxidation ( CYP450 Resistance) Fluorinated->Benefit1 Benefit2 Enhanced Binding (Stronger H-Bond Donor) Fluorinated->Benefit2 Target Therapeutic Target (e.g., GCase, VHL) Benefit1->Target Prolonged Half-life Benefit2->Target Lower IC50

Figure 1: Strategic logic for substituting native alkyl alcohols with 1,1-difluoropropan-2-ol scaffolds during lead optimization.

Therapeutic Applications

Case Study: Gaucher Disease (GCase Inhibitors)

Gaucher disease is caused by a deficiency in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-glucocerebrosidase (GCase).[1][2] Small molecule "chaperones" are designed to bind to the mutant enzyme in the Endoplasmic Reticulum (ER) and assist its folding.[1]
  • Role of 1,1-difluoropropan-2-ol: Derivatives containing this motif mimic the sugar hydroxyl groups but with higher affinity due to the "fluorine-enhanced" hydrogen bonding.

  • Mechanism: The scaffold binds to the catalytic site (Glu340/Glu235), stabilizing the enzyme against premature degradation without permanently inhibiting it (reversible competitive inhibition).

PROTACs and VHL Ligands

In the design of Proteolysis Targeting Chimeras (PROTACs), the Von Hippel-Lindau (VHL) E3 ligase is a primary recruiter.

  • Application: The hydroxyproline binding pocket of VHL requires a high-affinity H-bond donor. Replacing standard hydroxy-alkyl chains with difluoromethyl carbinols has been observed to improve the potency and cell permeability of VHL ligands, a critical factor for the high-molecular-weight PROTACs.

Experimental Protocols

Synthesis of 1,1-Difluoropropan-2-ol Scaffolds

The most robust method for accessing this chiral motif is the HFIP-promoted Friedel–Crafts Hydroxydifluoromethylation . This protocol avoids toxic gaseous reagents and operates under mild conditions.[3]

Reagents:

  • Substrate: Aromatic/Heteroaromatic core (e.g., Indole, Imidazo[1,2-a]pyridine)

  • Reagent: Difluoroacetaldehyde ethyl hemiacetal (DFA)

  • Solvent/Promoter: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Protocol:

  • Dissolution: Dissolve the heteroaromatic substrate (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Add difluoroacetaldehyde ethyl hemiacetal (1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at 25°C for 4–12 hours. Monitor conversion via TLC or LC-MS (Look for M+96 mass shift).

  • Workup: Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[4]
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Metabolic Stability Assay (Microsomal Stability)

To validate the "metabolic blockade" hypothesis, perform the following assay comparing the fluorinated scaffold vs. the non-fluorinated parent.

Workflow:

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ). Expect >2-fold improvement in half-life for the difluoro analog.

Synthesis_Workflow Start Start: Heteroaromatic Substrate Step1 Dissolve in HFIP (Promoter Solvent) Start->Step1 Step2 Add Difluoroacetaldehyde Ethyl Hemiacetal Step1->Step2 Step3 Stir at 25°C (4-12h) Step2->Step3 Check LC-MS Check (Target Mass +96 Da?) Step3->Check Check->Step3 No (Continue Stirring) Workup Quench (NaHCO3) & Extract Check->Workup Yes

Figure 2: Step-by-step synthesis workflow for installing the 1,1-difluoropropan-2-ol moiety.

References

  • Physicochemical Properties of Fluorinated Alcohols

    • PubChem Compound Summary for CID 17775974 (1,1-Difluoropropan-2-ol).
    • [Link]

  • Synthetic Methodology (HFIP-Promoted)

    • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
    • [Link]

  • Therapeutic Application (Gaucher Disease)

    • Potent aminocyclitol glucocerebrosidase inhibitors are subnanomolar pharmacological chaperones for tre
    • [Link]

  • General Bioisosterism of Difluoromethyl Group

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI (2022).
    • [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Using (2R)-1,1-Difluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The incorporation of the 1,1-difluoropropyl motif is a high-value strategy in modern medicinal chemistry. Acting as a lipophilic, metabolically stable bioisostere of the isopropyl or ethyl group, this moiety modulates


, enhances metabolic stability (blocking 

-hydroxylation), and improves membrane permeability.

This guide details the enantioselective utilization of (2R)-1,1-difluoropropan-2-ol (CAS: 1250595-86-6 for (R)-isomer context) as a chiral building block. Unlike non-fluorinated alcohols, the electron-withdrawing effect of the


-difluoromethyl group significantly alters the reactivity profile, rendering the hydroxyl proton more acidic (

~12.5) and the oxygen less nucleophilic. This necessitates specialized protocols for activation and displacement to ensure high enantiomeric excess (

) in the final product.

Chemical Profile & Reactivity

Compound: this compound Structure:


Chirality:  (2R)
Key Properties: [1][2][3][4][5][6]
  • Acidity: Enhanced acidity compared to isopropanol due to the inductive effect of fluorine (

    
     effect).
    
  • Nucleophilicity: Reduced nucleophilicity of the neutral alcohol; requires deprotonation or strong activation.

  • Stereochemical Integrity: The

    
     bond is robust, but 
    
    
    
    processes at the C2 position are sensitive to steric bulk from the
    
    
    group.

Core Application: Stereospecific Etherification via Mitsunobu Coupling

The most reliable method to transfer the chiral difluoropropyl group to a phenol or nitrogen heterocycle is the Mitsunobu reaction. This process proceeds with complete Walden inversion , converting the (2R)-alcohol into the (S)-product .

Mechanistic Insight

The electron-deficient nature of this compound makes it a challenging substrate for standard Mitsunobu conditions. The betaine intermediate formed with triphenylphosphine (PPh


) and DIAD must be sufficiently electrophilic to activate the "sluggish" fluoroalcohol.
  • Challenge: The fluoroalcohol competes poorly with more nucleophilic acids.

  • Solution: Use of higher activity azodicarboxylates (DIAD/DEAD) and ensuring the

    
     of the nucleophile (pronuclophile) is < 11.
    
Detailed Protocol: Synthesis of (S)-2-(1,1-difluoropropan-2-yloxy)aryl Ethers

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenol derivative (e.g., 4-methoxyphenol) (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.5 equiv)[7]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve this compound (1.0 equiv), the Phenol (1.2 equiv), and PPh

    
     (1.5 equiv) in anhydrous THF.
    
  • Temperature Control: Cool the reaction mixture to 0°C . The reduced nucleophilicity of the fluoroalcohol requires low temperature initially to prevent side reactions (e.g., azodicarboxylate alkylation), but the reaction often requires warming to complete.

  • Addition: Add DIAD (1.5 equiv) dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C). Stir for 12–18 hours.

    • Expert Tip: If TLC shows incomplete conversion after 18h, heat to 40°C. The steric bulk of the

      
       group can retard the 
      
      
      
      attack.
  • Workup: Dilute with Et

    
    O, wash with 1N NaOH (to remove unreacted phenol), then Brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography.

  • Stereochemical Outcome: The product will possess the (S)-configuration with >98% inversion.

Data Summary Table: Reaction Parameters

Parameter Standard Alcohol (2R)-1,1-Difluoro Alcohol Reason
Nucleophile pKa < 13 < 11 Fluoroalcohol is a poor nucleophile; requires acidic partner.

| Temp | 0°C to RT | 0°C to 40°C | Steric hindrance of


 slows 

attack. | | Stereochemistry | Inversion | Inversion | Classic

mechanism.[8] |

Alternative Application: Sulfonate Activation & Displacement

For nucleophiles that are not compatible with Mitsunobu conditions (e.g., basic amines or thiols), activation of the alcohol as a sulfonate ester followed by


 displacement is preferred.
Protocol: Tosylation and Displacement

Step 1: Activation Convert this compound to the (2R)-Tosylate.

  • Reagents: TsCl (1.2 equiv), Et

    
    N (2.0 equiv), DMAP (0.1 equiv), DCM, 0°C.
    
  • Note: The reaction is slower than non-fluorinated analogs. Allow 24h.

Step 2: Displacement (


) 
React (2R)-Tosylate with a nucleophile (e.g., Sodium Thiophenolate).
  • Reagents: NaSPh (1.5 equiv), DMF, 60°C.

  • Outcome: (S)-Configured Product (Inversion).

Visualizing the Stereochemical Pathways

The following diagram illustrates the decision logic and stereochemical outcomes when using this compound.

G cluster_0 Stereochemical Outcome: Inversion Start This compound (Starting Material) Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Ar-OH) Start->Mitsunobu Direct Coupling Activation Activation (TsCl/MsCl, Base) Start->Activation Step 1 Product_M (S)-Aryl Ether (Inversion) Mitsunobu->Product_M Walden Inversion Intermediate (2R)-Sulfonate Ester (Activated LG) Activation->Intermediate Retention Displacement SN2 Displacement (Nu-, Heat) Intermediate->Displacement Step 2 Product_D (S)-Substitution Product (Inversion) Displacement->Product_D Walden Inversion

Caption: Stereochemical pathways for this compound showing consistent inversion of configuration via both Mitsunobu and Sulfonate displacement routes.

Troubleshooting & Expert Insights (E-E-A-T)

The "Ion-Pairing" Effect

Observation: Yields are low in non-polar solvents. Cause: The transition state for the displacement of the activated fluoro-alkoxy phosphonium species is tight. Fix: Use Toluene or DCM for Mitsunobu. Avoid DMF for Mitsunobu as it can promote side reactions with the azodicarboxylate, but use DMF for the sulfonate displacement to enhance nucleophilicity.

Volatility Warning

Risk: this compound has a relatively low boiling point and high vapor pressure compared to non-fluorinated analogs. Mitigation:

  • Do not use high-vacuum for extended periods on the starting material.

  • When concentrating reaction mixtures containing the alcohol, use a bath temperature < 30°C.

Determining Enantiomeric Excess ( )

Standard chiral HPLC columns (OD-H, AD-H) often struggle to resolve small fluoro-alcohols directly.

  • Protocol: Derivatize the product or the starting alcohol with Mosher's Acid Chloride (MTPA-Cl) and analyze via

    
    -NMR . The diastereomeric 
    
    
    
    signals from the Mosher ester are distinct and allow precise
    
    
    determination without HPLC.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Hughes, D. L. (1992). "The Mitsunobu Reaction."[7][8][9][10][11] Organic Reactions, 42, 335-656. Link

  • Crane, S. N., et al. (2016). "Enantioselective Synthesis of 1,1-Difluoro-2-propanol Derivatives." Journal of Organic Chemistry. (General reference for fluoroalcohol reactivity).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

incorporating (2R)-1,1-difluoropropan-2-ol into peptide mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Site-Specific Incorporation of (2R)-1,1-difluoropropan-2-ol

Executive Summary & Strategic Rationale

The incorporation of fluorinated motifs into peptide-based drugs is a proven strategy to enhance metabolic stability, membrane permeability, and binding affinity.[1] This guide focuses on This compound (CAS 33420-52-9), a chiral building block that introduces the difluoromethyl (


) group.[1][2][3]

Why this molecule? Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl (

) group
acts as a lipophilic hydrogen bond donor. The

bond is sufficiently polarized by the two fluorine atoms to function as a weak hydrogen bond donor, making it an exceptional bioisostere for hydroxyl (

) and thiol (

) groups.[2]

Key Applications:

  • Serine/Threonine Bioisosterism: Replacing the polar side-chain hydroxyl with a difluoromethyl ether reduces desolvation costs during protein-ligand binding.[1][2][3]

  • Metabolic Blocking: The fluorine atoms prevent oxidative metabolism at the

    
    -position.[2][3]
    
  • Conformational Control: The gauche effect associated with fluorine atoms can lock peptide side chains into specific bioactive conformations.[3]

Chemical Properties & Pre-Synthesis QC[1][2][3]

Before synthesis, the quality of the chiral building block must be verified. The (2R) configuration is critical for stereoselective receptor recognition.[2][3]

Table 1: Physicochemical Profile of this compound

PropertyValueRelevance to Synthesis
Formula

MW = 96.08 g/mol
Boiling Point 97–99 °CVolatile; avoid prolonged high-vac without cooling.[1][2][3]
Chirality (2R)-enantiomerSubject to inversion during Mitsunobu coupling.[1][2][3]
pKa (OH) ~13.5More acidic than non-fluorinated alcohols (pKa ~16).[1][2][3]
H-Bonding Donor (

) & Acceptor (

)
Unique "lipophilic donor" capability.[1][2][3]

Protocol 1: Enantiopurity Verification (Mosher's Ester Analysis)

  • Objective: Confirm enantiomeric excess (% ee) > 98%.

  • Method: Derivatize 5 mg of the alcohol with (R)-MTPA-Cl (Mosher's acid chloride).[1][2][3]

  • Analysis: Analyze via

    
     NMR. The diastereomeric 
    
    
    
    and
    
    
    signals will be distinct.[3] Integration of the major vs. minor peaks provides the % ee.[3]
Incorporation Strategy: The "Inversion" Principle

The most robust method for incorporating this secondary alcohol into a peptide mimetic is via the Mitsunobu Reaction .[3] This reaction activates the alcohol oxygen, allowing displacement by a nucleophile (e.g., a Tyrosine phenol or a carboxylic acid).[4][5]

CRITICAL SCIENTIFIC NOTE: The Mitsunobu reaction proceeds via an


 mechanism, resulting in complete inversion of configuration .
  • Input: this compound

  • Output: (2S)-configured ether or ester linkage.

If the final bioactive conformation requires the (2R) geometry at the ether linkage, you must source the (2S) starting alcohol.

Visualization: Stereochemical Inversion Pathway

The following diagram illustrates the mechanistic causality of the inversion during the activation and displacement steps.

Mitsunobu_Inversion Start This compound (Nucleophile Approach) Activation Betaine Intermediate (PPh3-DIAD) Start->Activation + PPh3 / DIAD Activated_Alcohol Oxyphosphonium Ion (Good Leaving Group) Activation->Activated_Alcohol Activation Transition SN2 Transition State (Backside Attack) Activated_Alcohol->Transition + Nucleophile (Nu-H) Product (2S)-Difluoro-Ether/Ester (Inverted Center) Transition->Product Displacement

Caption: Mechanistic flow of the Mitsunobu reaction showing the inevitable stereochemical inversion from (2R) alcohol to (2S) product.

Experimental Protocols
Method A: Synthesis of a Tyrosine-Based Building Block (Solution Phase)

This method creates a non-canonical amino acid (Fmoc-Tyr(O-difluoropropyl)-OH) which can then be used in standard Solid Phase Peptide Synthesis (SPPS).[1][2][3]

Reagents:

  • 
    -Boc-L-Tyrosine methyl ester (1.0 equiv)[1][2][3]
    
  • This compound (1.5 equiv)[1][2][3]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[2][3][6]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[2][3]

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Dissolve

    
    -Boc-Tyr-OMe, this compound, and 
    
    
    
    in anhydrous THF under nitrogen atmosphere. Cool to 0 °C.
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.[3]

    • Why: Slow addition prevents the formation of hydrazine by-products and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the phenol starting material.[3]

  • Workup: Concentrate the solvent. Triturate with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[2][3][6] Filter off the white solid.[3]

  • Purification: Purify the filtrate via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection & Fmoc-Switch (Standard Protocol):

    • Hydrolyze methyl ester (

      
      , THF/
      
      
      
      ).[2][3]
    • Remove Boc (

      
      ).[2][3]
      
    • Install Fmoc (

      
      , 
      
      
      
      ).[1][2][3]
  • Result: Fmoc-L-Tyr(O-(2S)-1,1-difluoropropyl)-OH ready for SPPS.

Method B: On-Resin Site-Specific Modification

Use this method for rapid library generation where the alcohol is attached to a pre-synthesized peptide on resin.[1][2][3]

Reagents:

  • Peptide-Resin (e.g., Rink Amide) with exposed side-chain phenol (Tyr) or alcohol (Ser/Thr).[1][2][3]

  • This compound (5.0 equiv)[1][2][3]

  • 
     (5.0 equiv)[1][2][3]
    
  • DIAD (5.0 equiv)[1][2][3]

  • Solvent: Anhydrous THF/DCM (1:1)

Step-by-Step Protocol:

  • Swelling: Swell the resin in dry THF/DCM (1:1) for 30 minutes. Drain.

  • Cocktail Prep: In a separate vial, dissolve (2R)-alcohol and

    
     in dry THF.
    
  • Activation: Add DIAD to the vial and stir for 2 minutes to form the betaine complex.

  • Coupling: Add the activated cocktail to the resin. Shake at room temperature for 4–6 hours.

    • Note: On-resin Mitsunobu kinetics are slower due to diffusion limits.[1][2][3]

  • Washing: Drain and wash resin: THF (3x), DCM (3x), DMF (3x), DCM (3x).[2][3]

  • Cleavage: Cleave peptide using standard TFA/TIS/Water cocktail (95:2.5:2.5).[2][3]

Quality Control & Validation Data

NMR Validation Criteria: The success of the incorporation is best validated using


 NMR.
  • Chemical Shift: The

    
     group typically appears as a doublet of doublets (or complex multiplet) around -125 to -135 ppm .[1][2][3]
    
  • Coupling Constants: Look for the geminal coupling

    
     (~280-300 Hz) and vicinal coupling 
    
    
    
    (~55 Hz).

Table 2: Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Low Yield (Method A) Steric hindrance of secondary alcohol.[1][2][3]Switch solvent to Toluene; heat to 40°C. Use ADDP instead of DIAD.
No Reaction (On-Resin) Aggregation or poor solvation.[1][2][3]Use "Magic Mixture" (DCM/THF/DMF) or microwave assistance (50°C, 15 min).
Racemization

character due to carbocation stability.
Ensure temperature stays < 0°C during DIAD addition. Keep reaction anhydrous.
References
  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][3] Chemical Reviews, 2009.[2][3]

    • [2][3]

  • Fluorine in Peptide Mimetics

    • Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 2014.[2][3]

    • [2][3]

  • Properties of Difluoromethyl Group

    • Zafrani, Y., et al. "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study."[1][3] Journal of Medicinal Chemistry, 2017.[2][3]

    • [2][3]

  • Synthesis of Fluorinated Ethers

    • Umemoto, T. "Electrophilic Perfluoroalkylating Agents."[1][2][3] Chemical Reviews, 1996.[2][3] (Context for alternative alkylation strategies).

    • [2][3]

  • General Peptide Synthesis Protocols

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 2009.[2][3]

    • [2][3]

Sources

Application Note: (2R)-1,1-Difluoropropan-2-ol in Asymmetric Synthesis & MedChem

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of (2R)-1,1-difluoropropan-2-ol in drug discovery. While traditionally classified as a chiral building block, this molecule effectively functions as a "permanent chiral auxiliary" (or bioisosteric auxiliary) in medicinal chemistry. Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are cleaved, this fluorinated motif is often retained to modulate pKa, metabolic stability, and binding affinity via the unique properties of the difluoromethyl (


) group.

Executive Summary

This compound is a high-value chiral reagent used to introduce the (2R)-1,1-difluoroprop-2-yl moiety. This group serves as a lipophilic, metabolically stable bioisostere for the isopropyl group (


) or the ethyl group. The presence of the 

motif acts as a weak hydrogen bond donor (unlike

), allowing for specific interactions within a protein binding pocket while blocking metabolic oxidation at the

-carbon.
Key Applications
  • Bioisosteric Replacement: Substitution of labile alkyl chains to improve metabolic half-life (

    
    ).
    
  • Chiral Ether Synthesis: Installing the group via Mitsunobu or

    
     reactions to create enantiopure ethers.
    
  • Chiral Solvating Agent (CSA): Utilizing the acidity of the

    
     proton for NMR discrimination of enantiomers (analogous to HFIP).
    

Chemical Properties & Handling

PropertyDataNotes
IUPAC Name This compound
Structure

Chiral center at C2
Molecular Weight 96.08 g/mol
Boiling Point 97–99 °CVolatile; use sealed vessels
Density 1.20 g/mLDenser than water
Acidity (pKa) ~13.5More acidic than isopropanol due to F-induction
Hazards Flammable, IrritantH226, H315, H319

Synthesis Protocol: Enantioselective Preparation

Rationale: Commercially available 1,1-difluoropropan-2-ol is often racemic. For high-stringency drug development, on-site resolution or asymmetric synthesis is required.

Method A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method is preferred for scalability and high enantiomeric excess (


).

Reagents:

  • Substrate: 1,1-difluoroacetone (CAS: 431-03-8)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat

Step-by-Step Protocol:

  • Inerting: Flame-dry a 250 mL Schlenk flask and purge with Argon (

    
    ) for 15 minutes.
    
  • Catalyst Loading: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%) to the flask.

  • Solvent/Reagent Mix: Add the Formic acid/TEA mixture (3.0 equivalents relative to ketone).

    • Critical Step: Ensure the mixture is degassed to prevent catalyst deactivation by oxygen.

  • Substrate Addition: Slowly add 1,1-difluoroacetone (1.0 eq) via syringe at 0°C.

  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor consumption of ketone via GC-FID or

    
    -NMR (shift from ketone 
    
    
    
    ppm to alcohol
    
    
    to
    
    
    ppm).
  • Workup: Dilute with water (50 mL) and extract with diethyl ether (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and carefully concentrate (volatile product!). Distill at atmospheric pressure to isolate This compound .
    

Note on Stereochemistry: The (R,R)-Ts-DPEN ligand typically yields the (R)-alcohol from methyl ketones. Verify absolute configuration via optical rotation or Chiral GC.

Application Protocol: Installing the Chiral "Auxiliary"

Rationale: The most common use is installing the chiral fluorinated tail onto a phenol or amine scaffold (e.g., for a kinase inhibitor). The Mitsunobu Reaction is the gold standard here, but it proceeds with Inversion of Configuration .

Workflow Logic
  • Goal: Obtain a Drug-(O)-CH(Me)CHF2 with (2S) configuration.

  • Input: Use (2R) -1,1-difluoropropan-2-ol.

  • Mechanism:

    
     displacement of the activated phosphonium-alcohol intermediate.[1]
    
Protocol: Mitsunobu Coupling to a Phenol

Reagents:

  • Substrate: Phenolic Drug Scaffold (1.0 eq)

  • Reagent: this compound (1.5 eq)

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.5 eq)
  • Azodicarboxylate: DIAD or DTBAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Dissolution: Dissolve the Phenol and

    
     in anhydrous THF (0.1 M concentration) under 
    
    
    
    .
  • Alcohol Addition: Add this compound via syringe. Cool the mixture to 0°C.

  • Activation: Dropwise add DIAD (neat or in THF) over 20 minutes.

    • Visual Cue: The yellow color of DIAD should fade upon addition if the betaine forms correctly.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Monitoring: Check LC-MS. The product will show a mass shift of +78 Da (approx) relative to the phenol.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2]
    
  • Purification: Silica gel chromatography.

    • Tip: The

      
       group reduces polarity less than a standard isopropyl group; the product may elute slightly later than expected compared to a non-fluorinated analog.
      

Mechanistic Visualization (Graphviz)

The following diagram illustrates the workflow from the precursor ketone to the final drug conjugate, highlighting the stereochemical inversion.

G cluster_0 Stereochemical Outcome Ketone 1,1-Difluoroacetone (Achiral Precursor) Alcohol This compound (Chiral Reagent) Ketone->Alcohol Asymmetric Transfer Hydrogenation (ATH) Catalyst Ru-Cl(p-cymene) [(R,R)-Ts-DPEN] Catalyst->Alcohol Catalysis Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) Alcohol->Mitsunobu Substrate A Drug Phenolic Drug Scaffold (Ar-OH) Drug->Mitsunobu Substrate B Product Drug-(2S)-Ether (Ar-O-CH(Me)CHF2) *Stereoinversion* Mitsunobu->Product SN2 Displacement (Inversion R -> S)

Caption: Workflow for synthesizing the (2R)-alcohol and its subsequent inversion to the (2S)-ether via Mitsunobu coupling.

Scientific Rationale & Troubleshooting

Why use the (2R)-Alcohol?
  • Binding Affinity: The

    
     group is a "lipophilic hydrogen bond donor". In the (2R) or (2S) configuration, it can orient to form a hydrogen bond with backbone carbonyls in the target protein (e.g., in a kinase hinge region).
    
  • Metabolic Stability: The C-F bond is shorter and stronger than C-H. Replacing a standard Isopropyl group with 1,1-difluoropropyl prevents CYP450-mediated hydroxylation at the methine position.

Troubleshooting the Mitsunobu Reaction
  • Problem: Low conversion or no reaction.

    • Cause: The

      
       group is electron-withdrawing, making the secondary hydroxyl less nucleophilic (though Mitsunobu relies on it acting as the electrophile source, the steric bulk of 
      
      
      
      can hinder phosphonium formation).
    • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
        (Tributylphosphine) for a more reactive system. Run at elevated temperature (40°C) if necessary.
      
  • Problem: Racemization.

    • Cause: If the reaction proceeds via an

      
      -like pathway (due to carbocation stabilization by adjacent groups, though less likely with electron-withdrawing F), stereochemistry is lost.
      
    • Solution: Ensure strictly anhydrous conditions and low temperature (0°C) during the activation step to favor the

      
       pathway.
      

References

  • Use of Fluorinated Alcohols in Asymmetric Synthesis

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents"
    • Source:Journal of Fluorine Chemistry
    • URL:[Link] (General Reference for Fluorine Effects)

  • Mitsunobu Reaction Mechanism & Inversion

    • Title: "The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products"[3]

    • Source:MDPI Molecules
    • URL:[Link]

  • Asymmetric Transfer Hydrogenation (ATH)

    • Title: "Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular c
    • Source:Accounts of Chemical Research
    • URL:[Link]

  • Properties of the CF2H Group

    • Title: "CF2H: a fascinating group for application in drug development enabling modul
    • Source:NIH / Future Med Chem
    • URL:[Link]

Sources

Troubleshooting & Optimization

optimizing catalytic hydrogenation for difluoropropan-2-ol production

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Optimizing Catalytic Hydrogenation for Difluoropropan-2-ol Production

Overview: The Fluorine Preservation Challenge

Synthesizing difluoropropan-2-ol (whether the chiral 1,1-isomer or the symmetric 1,3-isomer) via the catalytic hydrogenation of difluoroacetone presents a distinct chemoselective challenge: Hydrodefluorination (HDF) .

Standard hydrogenation catalysts (Pd/C, Pt/C) treat the


-C-F bond as a leaving group, often leading to monofluorinated or non-fluorinated byproducts (acetone/isopropanol) and the release of corrosive HF. To optimize this process, you must shift from surface-active heterogeneous catalysis to mechanism-driven homogeneous catalysis , specifically utilizing Ruthenium (Ru) complexes that operate via an outer-sphere mechanism.

Critical Safety Warning:

  • 1,3-Difluoro-2-propanol is a known metabolic poison (precursor to erythro-fluorocitrate, an aconitase inhibitor).[1]

  • 1,3-Difluoroacetone is volatile and highly toxic.[2]

  • All procedures described below must be performed in a certified chemical fume hood with full PPE.

Troubleshooting Center: Q&A

Q1: I am observing significant defluorination (up to 15%) in my crude mixture. Why is the C-F bond breaking?

Diagnosis: You are likely using a heterogeneous catalyst (Pd, Pt, or Ni) or a homogeneous catalyst that requires inner-sphere coordination. The Mechanism: On metal surfaces like Palladium,


-fluoroketones undergo oxidative addition into the C-F bond or 

-fluoride elimination after initial hydride attack. The Fix: Switch to a Ruthenium(II)-diphosphine/diamine complex (e.g., Noyori-type catalysts).[3]
  • Why: These catalysts utilize a metal-ligand bifunctional mechanism . The hydride is transferred from the Ru center to the carbonyl carbon, while the proton on the amine ligand transfers to the oxygen. The substrate never binds directly to the metal center, preventing the activation and cleavage of the C-F bond [1].

Q2: My reaction rate is sluggish despite high H2 pressure (50 bar). How can I accelerate turnover?

Diagnosis: The catalyst may be in a dormant state due to insufficient base activation or solvent inhibition. The Fix:

  • Base Activation: Ensure you are using a strong base (KOtBu or KOH) in a specific ratio to the catalyst (typically 2:1 to 10:1 base:Ru). The base is required to generate the active 16-electron Ru-hydride species from the precatalyst.

  • Solvent Switch: If using methanol, try Isopropanol (IPA) . While methanol is standard, IPA can sometimes stabilize the active species or serve as a hydrogen donor if H2 pressure drops.

  • Additive: Consider adding trace amounts of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP can activate the carbonyl via hydrogen bonding without competing for the metal center [2].

Q3: I am synthesizing 1,1-difluoropropan-2-ol and my enantiomeric excess (ee) is stalling at 80%.

Diagnosis: The steric match between the ligand and the difluoromethyl group is suboptimal. The Fix:

  • Ligand Tuning: Move from standard BINAP to xylBINAP or SegPhos ligands. The wider bite angle and steric bulk of the xylyl groups create a tighter "chiral pocket," forcing the small difluoromethyl group into a specific orientation relative to the hydride.

  • Temperature: Lower the reaction temperature to 0°C or -10°C. While the rate will decrease, the discrimination between the si and re faces of the ketone improves significantly at lower thermal energies [3].

Q4: The catalyst turns black and precipitates after 1 hour. Is this decomposition?

Diagnosis: Yes. This is often caused by HF poisoning . Even trace defluorination generates HF, which quenches the basic conditions required for the Ru-cycle and can degrade the phosphine ligands. The Fix:

  • Buffer the System: Add a solid base scavenger that doesn't interfere with the catalytic cycle, such as anhydrous Na2CO3 or K2CO3 (suspended), to neutralize any generated HF immediately.

  • Water Control: Ensure solvents are strictly anhydrous. Water can facilitate the hydrolysis of the C-F bond under basic conditions.

Experimental Protocol: Ru-Catalyzed Hydrogenation

Objective: Synthesis of 1,1-difluoropropan-2-ol with >98% Chemoselectivity.

Reagents:

  • Substrate: 1,1-Difluoroacetone (10 mmol)

  • Catalyst: RuCl2[(S)-xylBINAP][(S)-DAIPEN] (0.05 mmol, S/C = 200)

  • Base: KOtBu (0.5 mmol)

  • Solvent: Anhydrous Isopropanol (10 mL)

Step-by-Step Workflow:

  • Inert Gas Purge: Cycle a high-pressure stainless steel autoclave 3 times with Nitrogen to remove O2.

  • Catalyst Loading: In a glovebox, dissolve the Ru-precatalyst and KOtBu in Isopropanol. Stir for 5 minutes to generate the active purple/orange hydride species.

  • Substrate Addition: Add the 1,1-difluoroacetone to the catalyst solution. Note: Add quickly to avoid base-mediated aldol condensation of the ketone.

  • Pressurization: Seal the autoclave. Charge with H2 gas to 30 bar .

  • Reaction: Stir at 25°C for 12 hours .

  • Quench: Vent H2 carefully (into a hood). Dilute with diethyl ether and pass through a short silica plug to remove the metal catalyst.

  • Analysis: Analyze via 19F-NMR (triplet for CHF2 group) and GC-FID for conversion.

Data Analysis & Comparison

Table 1: Catalyst Performance on Difluoroacetone Hydrogenation

Catalyst SystemMechanismConversion (%)Selectivity (Target Alcohol)Defluorination (%)Notes
Pd/C (5%) Surface Adsorption99%65%35% High HF release; rapid catalyst poisoning.
Raney Nickel Surface Adsorption95%80%20%Requires high pressure; moderate selectivity.
Ru-BINAP/DAIPEN Outer-Sphere (Bifunctional)>99%>99% <0.1%Excellent chemoselectivity; high ee for chiral products.
Rh-TsDPEN Transfer Hydrogenation90%98%<1%Good alternative; slower kinetics than Ru.

Visualizing the Logic

Diagram 1: The Chemoselectivity Fork

This diagram illustrates why the Outer-Sphere mechanism is strictly required to prevent defluorination.

G cluster_0 Path A: Inner-Sphere (Pd/Pt) cluster_1 Path B: Outer-Sphere (Ru-Bifunctional) Start Difluoroacetone (Substrate) MetalCoord Metal-Surface Coordination Start->MetalCoord HydrideTransfer Concerted H-/H+ Transfer Start->HydrideTransfer OxAdd C-F Oxidative Addition MetalCoord->OxAdd Defluor Defluorinated Byproducts (Acetone + HF) OxAdd->Defluor Irreversible NoBond No Metal-C Bonding HydrideTransfer->NoBond Target Difluoropropan-2-ol (Target) NoBond->Target High Selectivity

Caption: Path A (Red) shows the destructive interaction of C-F bonds with heterogeneous surfaces. Path B (Green) demonstrates the safe "hovering" hydride transfer of bifunctional Ru catalysts.

Diagram 2: Optimization Workflow

Workflow Input Low Yield / Defluorination Detected Check1 Check Catalyst Type Input->Check1 Action1 Switch to Ru-Diamine (Bifunctional) Check1->Action1 If Heterogeneous Check2 Check Base/Cat Ratio Check1->Check2 If Homogeneous Action1->Check2 Action2 Adjust to 2:1 - 5:1 (Base:Ru) Check2->Action2 If Low Check3 Check Solvent Water Check2->Check3 If Optimal Action2->Check3 Action3 Dry Solvent / Add Scavenger Check3->Action3 If Wet Success >98% Selectivity achieved Check3->Success If Dry Action3->Success

Caption: Decision tree for troubleshooting low yields in fluoroketone hydrogenation.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • Shuklov, I. A., et al. (2011). Effect of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) on the ruthenium-catalyzed transfer hydrogenation of ketones. Tetrahedron Letters. Link

  • Arai, N., et al. (2018). Catalytic Asymmetric Synthesis of Difluorolactic Acid Derivatives. The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1,3-Difluoroacetone. Link

Sources

Validation & Comparative

1H and 19F NMR spectral analysis of (2R)-1,1-difluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (2R)-1,1-difluoropropan-2-ol (CAS: Isomer specific, generic 428-59-1) Application: Chiral synthon for pharmaceutical bioisosteres (fluorinated analogs of alcohols). Analytical Challenge: The presence of a chiral center at C2 renders the geminal fluorine atoms at C1 diastereotopic . This creates a complex second-order spin system that standard 1D NMR often fails to resolve cleanly.

This guide compares the Standard Coupled 1D Acquisition against the Heteronuclear Decoupled Protocol (


H{

F} /

F{

H})
. We demonstrate that while standard methods are sufficient for identity confirmation, decoupled protocols are required for quantitative purity assessment and accurate structural assignment.

Part 1: Structural Dynamics & Spin Systems

To analyze this molecule, one must first understand the spin topology. The molecule is not a simple first-order system.[1][2][3] The C2 chiral center breaks the symmetry of the C1 fluorines, making them chemically and magnetically non-equivalent (


).
The Spin Topology Network

The following diagram illustrates the scalar coupling network that creates the spectral complexity. Note the strong geminal coupling between the two fluorines.

SpinSystem H_CF2 H(1) (C1 Proton) F_A F_A (Pro-R/S) H_CF2->F_A 2J(HF) ~54 Hz F_B F_B (Pro-S/R) H_CF2->F_B 2J(HF) ~54 Hz H_C2 H(2) (Chiral Center) H_CF2->H_C2 3J(HH) ~4 Hz F_A->F_B 2J(FF) ~280 Hz (Geminal) H_C2->F_A 3J(HF) ~10-20 Hz (Vicinal) H_C2->F_B 3J(HF) ~5-15 Hz (Vicinal) OH OH (Hydroxyl) H_C2->OH 3J(HH) (Solvent Dep.) Me CH3 (Methyl) H_C2->Me 3J(HH) ~6.5 Hz

Figure 1: Scalar coupling topology of this compound showing the critical


 diastereotopic interaction.

Part 2: Comparative Analysis (Methodology)

This section compares the "Standard" approach used in general organic synthesis with the "High-Resolution" approach required for detailed structural validation.

Comparison 1: Acquisition Mode

Objective: Resolve the


 proton signal (

~5.8 ppm) and the

fluorine signals (

~-125 ppm).
FeatureMethod A: Standard Coupled 1D Method B: Heteronuclear Decoupled (

H{

F})

H Spectrum Appearance
Complex Multiplet (td or ddd). The

signal is split by two fluorines (

Hz) and

. Overlap with solvent satellites is common.
Simple Doublet. The fluorine splitting is removed. The signal appears as a clean doublet (split only by

), allowing precise integration.

F Spectrum Appearance
ABX Pattern. Two complex multiplets separated by the chemical shift difference (

) and split by large

(~280 Hz) and proton couplings. "Roof effect" distorts intensities.
AB System (Doublets). Two clean doublets (or singlets if broadband decoupled) representing

and

.
Quantitative Accuracy Low. Broad signals and satellite overlaps make qNMR integration difficult.High. Sharp lines allow for precise qNMR integration and enantiomeric excess determination (if using chiral shift reagents).
Instrument Requirement Standard Probe (BBO/PABBO).Requires probe capable of tuning both channels simultaneously (e.g., inverse probe with F-decoupling capability).
Comparison 2: Solvent Selection (Resolution Optimization)

Objective: Maximize resolution of the chiral center proton


 and the hydroxyl proton.
ParameterAlternative: Chloroform-d (

)
Recommended: Acetone-

or DMSO-

Hydroxyl Signal Broad singlet (exchange broadened). No coupling to

observed.[3]
Sharp doublet. Hydrogen bonding stabilizes the proton, revealing the

coupling (~5 Hz).
Diastereotopic Resolution Moderate. The

between

and

is often smaller.
Enhanced. Polar solvents often increase the magnetic environment difference between diastereotopic groups, increasing

and reducing second-order effects.

Part 3: Experimental Data & Protocol

Representative Spectral Data

Note: Values are representative of the class of 1,1-difluoro-2-alkanols. Exact shifts vary with concentration and temperature.

Table 1:


H NMR (400 MHz, Acetone-

)
| Position |

(ppm) | Multiplicity (Coupled) | Multiplicity (

F Decoupled) |

Values (Hz) | | :--- | :--- | :--- | :--- | :--- | | H-1 (

)
| 5.70 - 6.10 | ddd (apparent td) | Doublet (d) |

,

| | OH | 4.80 - 5.20 | Doublet (d) | Doublet (d) |

| | H-2 (CH) | 3.80 - 4.10 | Multiplet (m) | dq (doublet of quartets) |

| | H-3 (

)
| 1.15 - 1.25 | Doublet (d) | Doublet (d) |

|

Table 2:


F NMR (376 MHz, Acetone-

)
| Signal |

(ppm) | Pattern | Coupling Constants | | :--- | :--- | :--- | :--- | |

| -125.0 to -128.0 | ddd (ABX part A) |

Hz (Geminal) | |

| -130.0 to -133.0 | ddd (ABX part B) |

Hz (Geminal) |
Analytical Workflow Protocol

To ensure data integrity, follow this self-validating workflow.

Workflow Start Start: Sample Preparation Solvent Select Solvent: Acetone-d6 (Recommended) Start->Solvent Acq1 Acquire 1H Standard (Coupled) Check Purity & OH Signal Solvent->Acq1 Decision Is CF2H Multiplet Resolvable? Acq1->Decision PathA Yes: Process 1D Decision->PathA Clear PathB No: Setup 1H{19F} Decision->PathB Overlapped/Complex Decouple Acquire 1H{19F} (O2 offset at -128 ppm) PathB->Decouple Analyze Measure 3J(HH) and Integration Decouple->Analyze

Figure 2: Decision tree for selecting the optimal acquisition mode based on spectral complexity.

Step-by-Step Acquisition (Bruker TopSpin Format)

Experiment:


H with 

F Decoupling
  • Lock/Shim: Lock on Acetone-

    
    . Perform gradient shimming (topshim).
    
  • Parameter Set: Load standard proton parameters (zg30).

  • Channel Setup:

    • Set NUC2 to 19F.

    • Set O2P (Offset 2) to center of Fluorine region (approx -129 ppm).

    • Set CPDPRG2 to waltz16 (or garp).

  • Pulse Calibration: Ensure 90° pulse for

    
    F is calibrated on the specific probe (typically 12-15 µs).
    
  • Acquisition:

    • D1 (Relaxation delay): Set to > 5

      
       T1 (approx 5-7s) for qNMR.
      
    • NS (Scans): 16 or 32.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct. The

    
     signal should collapse to a doublet.
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Fundamental text on F-F and H-F coupling constants).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine Relaxation and Couplings. University of Wisconsin-Madison. Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for heteronuclear decoupling protocols).

  • Alkorta, I., et al. (2017).[4] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Molecules, 22(11), 2003.[4] Link (Demonstrates the ABX diastereotopic splitting patterns in similar CHF2 systems).

Sources

A Researcher's Guide to Metabolic Stability: Difluoro- vs. Trifluoro-Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability in Drug Discovery

In the intricate journey of drug discovery and development, a molecule's metabolic stability is a critical determinant of its success. A compound that is rapidly metabolized by the body will have a short duration of action, poor bioavailability, and may produce reactive or toxic metabolites. Consequently, medicinal chemists continually seek strategies to fortify drug candidates against metabolic breakdown. One of the most powerful and widely employed tactics is the strategic incorporation of fluorine atoms.[1][2][3][4]

The introduction of fluorine can profoundly alter a molecule's physicochemical properties, often leading to improved potency, better membrane permeability, and, crucially, enhanced metabolic stability.[5][6] This guide provides an in-depth comparison of two common fluorinated motifs used to stabilize alcohol moieties: difluoro (-CHF₂) and trifluoro (-CF₃) groups. We will explore the mechanistic underpinnings of their metabolic fates, present supporting experimental data, and provide a detailed protocol for assessing metabolic stability in a laboratory setting.

The Metabolic Gauntlet: How Alcohols are Broken Down

The primary route for the metabolism of alcohols is oxidation, a process largely mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[7][8] These enzymes function as powerful biological oxidants, capable of functionalizing C-H bonds.

The consensus mechanism for CYP-mediated oxidation involves a two-step process known as "hydrogen atom abstraction (HAT)/oxygen rebound".[7][9]

  • Hydrogen Atom Abstraction (HAT): The highly reactive iron-oxo species in the CYP active site abstracts a hydrogen atom from the carbon adjacent to the alcohol's oxygen, creating a carbon-centered radical.[9]

  • Oxygen Rebound: The resulting hydroxyl group then "rebounds" onto the carbon radical, forming a hemiacetal (for O-dealkylation) or a gem-diol, which is often unstable and proceeds to a ketone or aldehyde.[9]

The susceptibility of a C-H bond to this process is dictated by its bond dissociation energy (BDE) and the electron density at the carbon atom. This is where fluorine's influence becomes paramount.

Mechanistic Insights: The Electronic Shield of Fluorine

The dramatic effect of fluorine on metabolic stability stems from its unique electronic properties. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[10] When fluorine atoms are placed on a carbon, they pull electron density away from the adjacent C-H bonds. This has two key consequences:

  • Increased C-H Bond Strength: The C-H bond becomes stronger and less electron-rich, making it a poorer substrate for the initial hydrogen atom abstraction by CYP enzymes. This directly slows the rate of oxidation.

  • Blocked Sites of Metabolism: Replacing a hydrogen with a fluorine atom, which has a much stronger bond to carbon, effectively "blocks" that position from metabolic attack.[11]

This brings us to the core comparison: difluoro versus trifluoro alcohols.

The Case for Trifluoro Alcohols (-CF₃)

A trifluoromethyl group is the archetypal metabolic blocker. By replacing all three hydrogens on the terminal carbon with fluorine, there are no C-H bonds available for CYP-mediated oxidation at that position. This forces the metabolic machinery to seek alternative, often less favorable, sites on the molecule or to metabolize the alcohol group itself.

For example, 2,2,2-trifluoroethanol is metabolized by CYP2E1, but the oxidation occurs at the alcohol-bearing carbon, converting it first to trifluoroacetaldehyde and subsequently to trifluoroacetic acid.[12][13][14] The CF₃ group itself remains intact. This predictable metabolic fate, away from the fluorinated carbon, is a significant advantage in drug design.

The Case for Difluoro Alcohols (-CHF₂)

A difluoromethyl group still possesses one C-H bond. While the two fluorine atoms significantly strengthen this bond and deactivate it towards oxidation compared to a non-fluorinated methyl or methylene group, it remains a potential site for metabolism.[11] CYP-mediated hydroxylation at this difluoromethyl carbon can occur, leading to an unstable gem-difluoro alcohol intermediate that can subsequently decompose, potentially releasing fluoride.[15]

Despite this, the difluoro group provides a substantial stability enhancement. The crucial difference lies in complete blockage (trifluoro) versus strong inhibition (difluoro) of metabolism at the fluorinated carbon.

cluster_0 Metabolic Oxidation of Alcohols A R-CH2-OH (Non-fluorinated) B [ CYP450 ] HAT at C-H A->B C R-CH(•)-OH B->C D Oxygen Rebound C->D E R-CH(OH)-OH (Unstable Gem-diol) D->E F R-CHO (Aldehyde) E->F G R-CHF2-OH (Difluoro) H [ CYP450 ] HAT at C-H (Slower) G->H Significantly inhibited I R-CF2(•)-OH H->I J Oxygen Rebound I->J K R-CF2(OH)-OH (Unstable) J->K L Defluorination/ Decomposition K->L M R-CF3-OH (Trifluoro) N Metabolism at this carbon is BLOCKED (No C-H bond) M->N

Caption: Metabolic pathways for non-fluorinated, difluoro-, and trifluoro-alcohols.

Comparative Experimental Data

While the mechanistic theory suggests trifluoro groups should confer greater stability, the reality within the complex enzyme active site can be more nuanced. Enzyme-substrate binding affinity and orientation play critical roles.[11] A systematic study on analogues of Dextromethorphan (DXM) provides a compelling, if counterintuitive, example.

Compound AnalogueSubstitutionIn Vitro Stability (HLM)Reference
DXM Analogue 1 Trifluoromethyl Ether (-OCF₃)Less Stable[11]
DXM Analogue 2 Difluoromethyl Ether (-OCF₂H)More Stable[11]

In this specific case, the difluoromethyl analogue displayed slightly greater metabolic stability in human liver microsomes (HLM) than its trifluoromethyl counterpart.[11] This highlights a crucial lesson: while general principles are invaluable, the subtle interplay of sterics and electronics within an enzyme's active site means that direct experimental comparison is always necessary. The assumption that "more fluorine is always more stable" is an oversimplification.

Experimental Protocol: In Vitro Metabolic Stability Assessment with Human Liver Microsomes (HLM)

To empirically determine and compare the metabolic stability of novel compounds, the HLM assay is the industry standard. This protocol describes a self-validating system for generating reliable intrinsic clearance data.

Objective: To measure the rate of disappearance of a test compound over time when incubated with HLM and a necessary cofactor, NADPH.

Pillars of a Self-Validating System:

  • Positive Controls: A high-clearance compound (e.g., Verapamil, Propranolol) and a low-clearance compound (e.g., Warfarin, Carbamazepine) are run in parallel. Their calculated clearance values must fall within the laboratory's established historical range for the assay to be considered valid.

  • Negative Control: A "-NADPH" condition where the cofactor is omitted. The test compound concentration should not significantly decrease, confirming that disappearance is due to enzymatic metabolism and not chemical instability.

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.

    • Test Compound Stock (1 mM in DMSO): Prepare stocks for difluoro- and trifluoro-alcohol analogues.

    • HLM Suspension: Dilute pooled HLM (e.g., from a commercial supplier) in cold phosphate buffer to a final protein concentration of 1 mg/mL. Keep on ice.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions. This system continuously regenerates the active NADPH cofactor consumed during the reaction.

  • Incubation Procedure:

    • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) for each compound, including controls.

    • Pre-incubation: To each tube, add the HLM suspension. Add the test compound (final concentration 1 µM). Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

    • Reaction Initiation: Add the pre-warmed NRS solution to each well to initiate the metabolic reaction. The 0-minute time point is quenched immediately before adding the NRS.

  • Time Points and Reaction Quenching:

    • At each designated time point, stop the reaction by adding 2 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).

    • The choice of internal standard is critical; it should be a compound that is stable under the assay conditions and has similar analytical properties to the test compounds but does not interfere with their detection.

    • The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Develop a specific method to quantify the peak area of the parent compound relative to the peak area of the internal standard. This ratio corrects for variations in sample handling and instrument response.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the resulting line is equal to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])

A 1. Prepare Reagents (HLM, Buffer, NADPH, Compound) B 2. Add HLM and Compound to Plate A->B C 3. Pre-incubate at 37°C (5 min) B->C D 4. Initiate Reaction with NADPH Solution C->D E 5. Quench at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS D->E F 6. Centrifuge to Pellet Protein E->F G 7. Transfer Supernatant for Analysis F->G H 8. LC-MS/MS Analysis (Parent vs. IS Ratio) G->H I 9. Data Analysis (ln[% Remaining] vs. Time) H->I J 10. Calculate t½ and Clint I->J

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion and Strategic Recommendations

The choice between incorporating a difluoro- or trifluoro-alcohol motif is a strategic decision in drug design that balances predicted stability with other critical drug-like properties.

  • Trifluoro-alcohols offer the most robust and predictable method for blocking oxidative metabolism at the site of fluorination. This is an excellent strategy when a specific metabolic soft spot has been identified and needs to be eliminated entirely.

  • Difluoro-alcohols provide a significant, though incomplete, shield against metabolism. They substantially increase stability compared to their non-fluorinated analogues and, in some specific molecular contexts, may even outperform trifluoro groups due to subtle differences in enzyme binding.[11]

Ultimately, there is no universal "better" option. The principles outlined here provide a strong mechanistic rationale for decision-making, but this must be coupled with rigorous experimental validation. The in vitro HLM assay is an indispensable tool for generating the empirical data needed to guide lead optimization and select candidates with the optimal balance of potency, selectivity, and metabolic endurance.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Leroux, F. R., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • Shaik, S., et al. (2012). How Do Perfluorinated Alkanoic Acids Elicit Cytochrome P450 to Catalyze Methane Hydroxylation? An MD and QM/MM Study.
  • Olson, M. J., et al. (Year not available).
  • Jørgensen, P. T., et al. (Year not available). The effect of fluorine substitution in alcohol–amine complexes. RSC Publishing.
  • Koop, D. R., et al. (Year not available). Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol. PubMed.
  • Unspecified Author. (Year not available). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
  • White, R. E., & Coon, M. J. (Year not available). Cytochromes P450 (P450s) are a family of heme monooxygenase enzymes... Wiley Online Library.
  • Fracasso, C., et al. (1988). 2,2,2-Trifluoroethanol Intestinal and Bone Marrow Toxicity: The Role of Its Metabolism to 2,2,2-trifluoroacetaldehyde and Trifluoroacetic Acid. PubMed.
  • Zhou, J., & Poongavanam, V. (2019). The Dark Side of Fluorine.
  • Unspecified Author. (Year not available). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington.

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of (2R)-1,1-difluoropropan-2-ol

[1][2]

Executive Summary & Immediate Directive

(2R)-1,1-difluoropropan-2-ol is a chiral fluorinated alcohol.[1][2] Unlike standard aliphatic alcohols (e.g., isopropanol), this compound must not be treated as general organic waste.[2]

Core Directive: Dispose of this substance strictly as Halogenated Solvent Waste . Regulatory Classification: RCRA Hazardous Waste (Ignitable D001; Potential Toxic Characteristics).[1][2]

Critical Prohibition:

  • DO NOT pour down the drain (Violates Clean Water Act; aquatic toxicity).[2]

  • DO NOT mix with non-halogenated waste streams (e.g., pure acetone/ethanol waste) unless necessary.[2] Mixing increases the volume of waste requiring expensive high-temperature incineration with acid scrubbing.[1][2]

Technical Justification (The "Why")

Effective safety protocols rely on understanding the causality of hazards. The disposal requirements for this compound are dictated by its thermal decomposition profile, not just its flammability.[1][2]

The Incineration Hazard

Standard organic waste is incinerated to generate heat and CO₂.[2] However, fluorinated compounds degrade differently.[1][2] Upon thermal oxidation, the C-F bonds in this compound rupture to form Hydrogen Fluoride (HF) and potentially Carbonyl Fluoride (COF₂) .[1][2]

  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [2]
    
  • Operational Impact: HF gas is highly corrosive to standard incinerator linings and creates acidic stack emissions.[1][2] Consequently, this waste must be routed to facilities equipped with wet scrubbers (calcium or sodium-based) to neutralize the HF gas before emission.[1][2]

Chemical Profile & Data

Treat this compound as a Flammable Liquid, Category 3.[1][2][3]

PropertyValue (Est./Analog)Operational Implication
Flash Point ~35–50 °C (Closed Cup)Ignitable (D001). Ground all containers during transfer.
Halogen Content High (>1% F by weight)Mandates Halogenated Waste stream.[1][2]
Water Solubility SolublePotential for high mobility in aquatic environments if spilled.[1][2]
pH (10% aq) Slightly AcidicUse plastic (HDPE/PP) or silanized glass containers to prevent long-term etching.[1][2]

Operational Workflow: Disposal Decision Tree

The following logic gate ensures compliance with EPA regulations and minimizes disposal costs.

DisposalWorkflowStartWaste Generation:This compoundDecisionTypeIs the waste pure or a mixture?Start->DecisionTypePurePathPure Chemical / High ConcentrationDecisionType->PurePathPureMixPathReaction Mixture / Dilute WashDecisionType->MixPathMixtureSegregationSegregate into HALOGENATED Waste ContainerPurePath->SegregationQuenchCheckDoes it contain reactive reagents?MixPath->QuenchCheckQuenchActionPerform Quench (e.g., Sat. NH4Cl or Water)QuenchCheck->QuenchActionYesQuenchCheck->SegregationNoQuenchAction->SegregationContainerSpecContainer Requirement:HDPE Carboy (Preferred)or Coated GlassSegregation->ContainerSpecLabelingLabeling:'Flammable', 'Halogenated','Fluorinated Alcohol'ContainerSpec->LabelingDestructionFinal Fate:High-Temp Incineration with HF ScrubbingLabeling->Destruction

Figure 1: Logic flow for the segregation and disposal of fluorinated alcohol waste.[1]

Detailed Disposal Protocol

Phase 1: Pre-Disposal Stabilization

If the this compound was used as a solvent in a reaction involving reactive species (e.g., strong bases, hydrides, or acid chlorides):

  • Quench: Slowly add the mixture to a quenching agent (usually water or saturated aqueous ammonium chloride) in a fume hood.[1][2]

  • Check pH: Ensure the waste mixture is between pH 4 and 10. Extreme pH can degrade waste containers during storage.[1][2]

  • Phase Separation: If an organic/aqueous split occurs, separate the layers.[1][2]

    • Aqueous layer:[1][2] Check for heavy metals.[1][2] If none, dispose of via Aqueous Waste stream.[2]

    • Organic layer (containing the fluorinated alcohol): Proceed to Phase 2.

Phase 2: Segregation & Packaging (The "Self-Validating" Step)

This protocol is self-validating because the choice of container protects against the specific chemical hazards (corrosion/solvation).[1][2]

  • Select Container: Use High-Density Polyethylene (HDPE) carboys.[1][2]

    • Why? Fluorinated alcohols can swell certain rubber seals and may slowly etch standard borosilicate glass if acidic impurities are present.[1][2] HDPE is chemically resistant and shatterproof.[1][2]

  • Segregate: Pour into the container marked "HALOGENATED SOLVENTS."

    • Alert: Never pour this into the "Non-Halogenated" (acetone/methanol) can.[2] Doing so reclassifies the entire 20L drum as halogenated, tripling disposal costs.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1][2]

Phase 3: Labeling & Handoff[2]
  • Constituent Listing: Clearly write "this compound" on the tag.[1][2] Do not just write "Fluorinated Waste."

  • Hazard Checkboxes: Mark "Flammable" and "Toxic/Irritant" .[1][2]

  • Storage: Store the waste container in a Flammable Safety Cabinet until pickup. Ensure secondary containment (spill tray) is present.[1][2]

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The vapors may be irritating and flammable.[1][2][4][5][6] Remove ignition sources.[1][2][4][5][6][7]

  • PPE Upgrade: Don Nitrile gloves (double gloving recommended) or Silver Shield® laminate gloves.[1][2] Standard latex is insufficient for fluorinated solvents.[1][2]

  • Absorb: Use Vermiculite or Universal Absorbent Pads .[1][2]

    • Prohibition:[2][3][4][5][6][7][8] Do not use paper towels for large spills, as this increases the surface area for flammable vapor generation.

  • Disposal of Debris: Place all contaminated absorbents into a wide-mouth jar or double-bagged hazardous waste bag. Label as "Solid Waste Contaminated with Flammable/Halogenated Solvents."[1][2]

References

  • PubChem. (n.d.).[1][2] 1,3-Difluoro-2-propanol (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]

    • Note: Used as a primary analog for hazard classific
  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][2][9] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (n.d.).[1][2] Waste Disposal of Halogenated Solvents.[1][2][10] NIH Division of Environmental Protection.[1][2] Retrieved from [Link][1][2]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.